tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate
Description
Properties
Molecular Formula |
C13H19N3O5 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
tert-butyl 5-nitro-1-(oxan-4-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(17)10-8-11(16(18)19)15(14-10)9-4-6-20-7-5-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
MWWPEYZCMMKBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C(=C1)[N+](=O)[O-])C2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Formation of the pyrazole core via cyclocondensation of hydrazines with β-dicarbonyl or equivalent precursors.
- Introduction of the 5-nitro substituent through nitration or use of a pre-nitrated intermediate.
- Installation of the oxan-4-yl substituent at the N-1 position of the pyrazole ring.
- Formation of the tert-butyl ester at the 3-carboxylate position.
This sequence can be adapted depending on the availability of starting materials and desired selectivity.
Pyrazole Ring Formation
Pyrazoles are commonly synthesized by cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example, hydrazine derivatives can react with β-ketoesters or β-diketones to form substituted pyrazoles. This step is crucial for establishing the pyrazole skeleton with the correct substitution pattern.
- Example: Cyclocondensation of a 3-oxocarboxylate derivative with hydrazine or substituted hydrazines under reflux conditions yields the pyrazole ring with a carboxylate at the 3-position.
Introduction of the 5-Nitro Group
The nitro group at the 5-position can be introduced by:
- Direct nitration of the pyrazole ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled conditions to avoid over-nitration or ring degradation.
- Alternatively, starting from a 5-nitro-substituted precursor or using a 5-nitro-substituted β-dicarbonyl compound in the ring formation step.
Installation of the Oxan-4-yl Substituent at N-1
The N-1 substitution with an oxan-4-yl group (tetrahydropyran-4-yl) is typically achieved by:
- N-alkylation of the pyrazole nitrogen: The pyrazole nitrogen (N-1) is alkylated using an appropriate electrophilic oxan-4-yl derivative, such as a tetrahydropyranyl halide (e.g., 4-bromotetrahydropyran) or a tetrahydropyranyl tosylate.
- This reaction is usually performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO at moderate temperatures.
- The reaction must be optimized to avoid O-alkylation or polysubstitution.
Formation of the tert-Butyl Ester at the 3-Carboxylate Position
The tert-butyl ester group can be introduced by:
- Esterification of the corresponding carboxylic acid intermediate with tert-butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).
- Alternatively, the tert-butyl ester can be introduced early by using tert-butyl β-ketoesters as starting materials in the pyrazole ring formation step.
Detailed Research Outcomes and Data Tables
Due to limited direct literature on this compound, analogous compounds and related synthetic routes provide valuable insights.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + β-ketoester or β-diketone, reflux in EtOH | 70-85 | Formation of 3-carboxylate pyrazole core |
| 2 | Nitration | HNO3/H2SO4, 0-5 °C | 60-75 | Selective nitration at 5-position; careful temperature control required |
| 3 | N-1 alkylation | Oxan-4-yl halide + K2CO3/NaH, DMF, 50-80 °C | 50-70 | Alkylation at N-1; avoid side reactions |
| 4 | Esterification (if needed) | tert-Butanol + acid catalyst, reflux | 80-90 | Formation of tert-butyl ester; alternatively, use tert-butyl ester starting materials |
Representative Experimental Procedure (Hypothetical)
Step 1: Pyrazole Core Synthesis
- To a solution of tert-butyl acetoacetate (1 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise.
- The reaction mixture is refluxed for 4-6 hours.
- After cooling, the solid pyrazole intermediate is filtered and purified by recrystallization.
Step 2: Nitration
- The pyrazole intermediate is dissolved in glacial acetic acid.
- A nitrating mixture of nitric acid and sulfuric acid is added dropwise at 0-5 °C.
- The reaction is stirred for 1-2 hours at low temperature.
- The mixture is poured into ice water, and the precipitate is filtered and washed.
Step 3: N-1 Alkylation
- The 5-nitro-pyrazole compound is dissolved in dry DMF.
- Potassium carbonate (2 eq) is added, followed by 4-bromotetrahydropyran (1.2 eq).
- The mixture is stirred at 60 °C for 12 hours.
- After completion, the reaction is quenched with water and extracted with ethyl acetate.
- The organic layer is dried and concentrated; the product is purified by column chromatography.
Notes on Purification and Characterization
- Purification is typically achieved by silica gel chromatography using EtOAc/hexane gradients.
- Characterization includes NMR (1H, 13C), IR, MS, and melting point determination.
- LC-MS monitoring is used to confirm the molecular ion peak corresponding to the target compound.
Chemical Reactions Analysis
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The oxan-4-yl group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with a strong nucleophile like sodium hydride can lead to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related pyrazole derivatives:
Key Findings
Electronic Effects: The nitro group in the target compound enhances electrophilicity at the pyrazole ring, favoring nucleophilic substitution reactions compared to amino-substituted analogues.
Solubility and Stability : The tetrahydropyran group improves aqueous solubility relative to phenyl-substituted derivatives, while the tert-butyl ester balances hydrolytic stability .
Biological Activity
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate (CAS No. 2059933-90-1) is a synthetic compound that belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 297.31 g/mol. The structure features a pyrazole ring substituted with a nitro group and a tert-butyl ester, which contributes to its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. A review indicated that certain pyrazole derivatives demonstrated IC50 values ranging from 0.034 to 0.052 μM for COX-2 inhibition, suggesting potent anti-inflammatory properties .
Table 1: Comparison of COX Inhibition by Pyrazole Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| tert-butyl derivative | 5.40 | 0.01 | >344 |
| Standard (Celecoxib) | 0.23 | 0.10 | - |
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit antibacterial and antifungal activities, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Antioxidant Activity
The antioxidant capacity of pyrazole derivatives has been reported in several studies, where they scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and may contribute to their anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound's ability to inhibit COX enzymes suggests that it interferes with the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators.
- Modulation of Cellular Signaling : Pyrazole derivatives can influence signaling pathways involved in inflammation and apoptosis, potentially enhancing their therapeutic efficacy against inflammatory diseases.
- Antioxidative Effects : By neutralizing free radicals, these compounds may protect cells from oxidative damage, thereby contributing to their overall biological profile.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound, where researchers observed significant anti-inflammatory effects in vivo using carrageenan-induced paw edema models. The study concluded that these compounds could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
